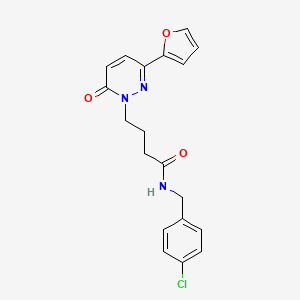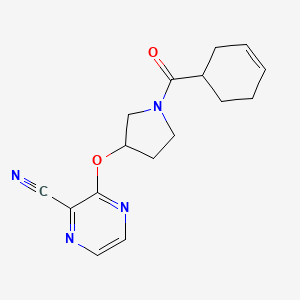
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is an organic compound known for its diverse applications in both the scientific and industrial domains. This compound features a tetrazole ring, a piperazine ring, and phenoxy and methoxyphenyl groups, making it a multifaceted molecule for various research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one can be achieved through several steps:
Formation of the Tetrazole Ring: : Starting with a 4-methoxyphenylhydrazine, which is reacted with sodium azide and an appropriate activating agent, typically in a solvent like dimethylformamide (DMF).
Piperazine Integration: : The tetrazole derivative is then reacted with a piperazine compound under reflux conditions.
Coupling with Phenoxypropanone: : The final step involves the reaction of the piperazine-tetrazole derivative with 2-phenoxypropan-1-one in the presence of a base like potassium carbonate, resulting in the target compound.
Industrial Production Methods
Industrially, large-scale production often employs flow chemistry techniques to ensure higher yield and purity while maintaining strict control over reaction conditions. The usage of automated reactors and continuous synthesis methods helps in minimizing production time and cost.
化学反応の分析
Types of Reactions
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one undergoes several types of reactions:
Oxidation: : The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: : The nitro groups or other reducible functionalities can be reduced to amines.
Substitution: : The phenoxy or methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidations.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas for reductions.
Bases and Nucleophiles: : Sodium hydroxide or potassium carbonate for substitution reactions.
Major Products Formed
Oxidation: : Carbonyl derivatives like aldehydes or ketones.
Reduction: : Amino derivatives from nitro reductions.
Substitution: : Varied phenolic derivatives depending on the nucleophile used.
科学的研究の応用
The compound has found extensive use in:
Chemistry: : As a ligand in coordination chemistry due to its tetrazole and piperazine moieties.
Biology: : As a potential inhibitor in enzyme studies, especially targeting enzymes with active sites accommodating aromatic and heterocyclic interactions.
Medicine: : In the development of pharmacological agents, particularly those targeting neurological pathways given its structural similarity to known pharmaceuticals.
Industry: : As a precursor in the synthesis of advanced materials, polymers, and specialty chemicals.
作用機序
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one exerts its effects primarily through its interaction with specific molecular targets:
Enzyme Inhibition: : By binding to the active sites of enzymes, thus preventing substrate interaction.
Receptor Modulation: : Acting as an agonist or antagonist at receptor sites, particularly in neurological pathways.
類似化合物との比較
Compared to other tetrazole-based compounds, 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is unique due to its additional piperazine and phenoxy groups, which enhance its binding affinity and specificity in biological systems.
Similar Compounds
1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)-2-phenoxypropan-1-one: : Lacks the methoxyphenyl group.
1-(4-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine: : Missing the phenoxypropanone moiety.
There you have it—a deep dive into the fascinating world of this compound! Anything specific you’d like to explore further?
特性
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-17(31-20-6-4-3-5-7-20)22(29)27-14-12-26(13-15-27)16-21-23-24-25-28(21)18-8-10-19(30-2)11-9-18/h3-11,17H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQPHALONGUUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2691510.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid](/img/structure/B2691511.png)
![Tert-butyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2691513.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide](/img/structure/B2691521.png)

![Methyl 2'-amino-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2691524.png)
![N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2691526.png)




